2-(4-Bromophényl)thiazolidine

Vue d'ensemble

Description

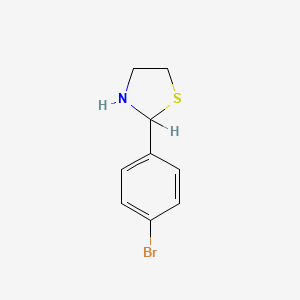

2-(4-Bromophenyl)thiazolidine is a compound belonging to the thiazolidine class, which is characterized by the presence of a thiazolidine ring in its structure. This compound is of interest due to its structural properties and potential applications in various chemical reactions and studies.

Synthesis Analysis

The synthesis of 2-(4-Bromophenyl)thiazolidine derivatives involves various chemical processes. For example, the compound 2-(4-bromophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one was synthesized, demonstrating the feasibility of creating complex derivatives involving the thiazolidine ring and bromophenyl groups (Iyengar et al., 2005). Another study described a one-pot synthesis method for 2-imino-4-(trifluoromethyl)thiazolidin-4-ol derivatives, showcasing the versatility of thiazolidine compounds in chemical synthesis (Dalmal et al., 2014).

Molecular Structure Analysis

The molecular structure of 2-(4-Bromophenyl)thiazolidine derivatives has been studied extensively. For instance, a detailed analysis was conducted on 2-thioxo- 3N-(2-methoxyphenyl)-5 [4′-methyl -3′N -(2′-methoxyphenyl) thiazol-2′(3′H)-ylidene] thiazolidin-4-one, revealing its non-planar structure and providing insights into the stability and intermolecular interactions of such compounds (Yahiaoui et al., 2019).

Chemical Reactions and Properties

Various chemical reactions involving 2-(4-Bromophenyl)thiazolidine derivatives have been explored. The synthesis of 4-thiazolidinones, for instance, utilized these derivatives as key intermediates, demonstrating their reactivity and utility in creating biologically active compounds (Behbehani & Ibrahim, 2012).

Physical Properties Analysis

The study of physical properties, including crystal structure and intermolecular interactions, is crucial for understanding the behavior of 2-(4-Bromophenyl)thiazolidine derivatives. An example is the synthesis and X-ray structure determination of thiazolidinone derivatives, which contribute to our knowledge of their structural characteristics and potential for interaction with other molecules (Megrouss et al., 2019).

Chemical Properties Analysis

The chemical properties of 2-(4-Bromophenyl)thiazolidine derivatives have been explored through various studies. For instance, the reactivity of these compounds in different chemical environments has been documented, providing insights into their potential applications in synthesis and drug development (Albuquerque et al., 1997).

Applications De Recherche Scientifique

Agent antimicrobien

Les dérivés de « 2-(4-Bromophényl)thiazolidine » ont été étudiés pour leur potentiel en tant qu'agents antimicrobiens. Ces composés ont montré une activité modérée à prometteuse contre des espèces sélectionnées de souches microbiennes, avec des concentrations minimales inhibitrices (CMI) allant de 7,3 µM à 26,3 µM . Cela suggère leur utilisation potentielle dans le développement de nouveaux antibiotiques pour lutter contre les souches multirésistantes.

Activité antioxydante

Le potentiel antioxydant des dérivés de la thiazolidine a été évalué en utilisant la méthode de l'activité de piégeage des radicaux libres DPPH. L'un des analogues a démontré une activité significative avec une valeur de CI50 de 14,85 µg/mL . Cela indique que la « this compound » pourrait être utilisée dans la recherche axée sur les maladies liées au stress oxydatif.

Propriétés anticancéreuses

Les composés de la thiazolidine ont été évalués pour leur potentiel anticancéreux contre diverses lignées cellulaires cancéreuses. Bien que les résultats aient indiqué que les dérivés examinés possèdent un potentiel anticancéreux modéré, cela ouvre des pistes pour de nouvelles recherches sur leur utilisation en tant qu'agents thérapeutiques anticancéreux .

Propriétés de type médicament et profils ADME

Des études ADME (absorption, distribution, métabolisme et excrétion) in silico ont révélé que les dérivés de la thiazolidine sont de type médicament. Cela signifie qu'ils ont des propriétés qui sont favorables au développement en médicament, y compris une bonne absorption et une stabilité métabolique .

Échafaudage biologique pour les agents thérapeutiques

L'échafaudage de la thiazolidinone, auquel appartient la « this compound », est considéré comme un ancrage polyvalent pour le développement de nouveaux agents thérapeutiques. Il a été associé à un large éventail d'activités biologiques, ce qui en fait une partie précieuse en chimie médicinale .

Applications anti-inflammatoires et analgésiques

Il a été rapporté que les thiazolidinones présentent des activités anti-inflammatoires et analgésiques. Cela suggère que la « this compound » pourrait être explorée pour son efficacité dans le traitement des affections inflammatoires et comme analgésique .

Orientations Futures

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

Mécanisme D'action

Target of Action

Thiazolidine derivatives, which include 2-(4-bromophenyl)thiazolidine, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Thiazolidine derivatives are known to interact with their targets, leading to changes at the molecular level that result in their observed biological activities . The thiazole ring, a component of thiazolidine, is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution , which could be part of the interaction with its targets.

Biochemical Pathways

Thiazolidine derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

A study on thiazolidine-2,4-dione derivatives showed that all the compounds were found to be drug-like, indicating favorable adme properties .

Result of Action

Thiazolidine derivatives have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Action Environment

The solubility of thiazole, a component of thiazolidine, in water, alcohol, and ether, as well as its sparing solubility in organic solvents and dyes , may suggest that its action could be influenced by the solvent environment.

Propriétés

IUPAC Name |

2-(4-bromophenyl)-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNS/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHMUSIBVYIZADU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40902630 | |

| Record name | 2-(4-Bromophenyl)-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40902630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815740 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

67086-81-1 | |

| Record name | Thiazolidine, 2-(p-bromophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067086811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Bromophenyl)-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40902630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(4-Chlorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B1223239.png)

![2-[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B1223247.png)

![4-[[4-(3-Methylanilino)-3,5-dinitrophenyl]-oxomethyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B1223250.png)

![N-(1,3-benzodioxol-5-yl)-2-[[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio]acetamide](/img/structure/B1223253.png)

![7-[4-(4-Acetamidophenyl)sulfonyl-1-piperazinyl]-1-ethyl-6-fluoro-4-oxo-3-quinolinecarboxylic acid](/img/structure/B1223260.png)

![8,9-dimethyl-N-(3-methylphenyl)-3-[2-(4-morpholinyl)ethyl]-4H-[1,3]thiazino[6,5-b]quinolin-2-imine](/img/structure/B1223262.png)

![3-methyl-N-[oxo-[(2,4,6-trimethyl-3-pyridinyl)amino]methyl]benzamide](/img/structure/B1223265.png)